Home > Products > Screening Compounds P7472 > Pyrrolidinyl urea derivative 4
Pyrrolidinyl urea derivative 4 -

Pyrrolidinyl urea derivative 4

Catalog Number: EVT-10967813
CAS Number:
Molecular Formula: C28H29ClF3N7O2
Molecular Weight: 588.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyrrolidinyl urea derivatives, including derivative 4, are synthesized through reactions involving isocyanates and amines. This compound is classified under the broader category of urea derivatives, which are known for their diverse biological activities and applications in drug discovery. The specific structural features of pyrrolidinyl urea derivatives often enhance their interaction with biological targets, making them valuable in pharmacological research .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrrolidinyl urea derivative 4 typically involves the nucleophilic addition of a suitable amine to an isocyanate. A notable method includes:

  1. Reagents: The reaction generally employs a pyrrolidine derivative as the amine and an appropriate isocyanate.
  2. Reaction Conditions: The synthesis can be performed under mild conditions, often in a solvent such as dichloromethane or tetrahydrofuran. The absence of catalysts can simplify the process, making it scalable for industrial applications .
  3. Purification: Post-reaction purification may involve recrystallization or chromatography to achieve high purity levels.

The reaction mechanism typically follows the pathway where the nucleophilic nitrogen from the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea bond.

Molecular Structure Analysis

Structure and Data

Pyrrolidinyl urea derivative 4 features a distinct molecular structure characterized by:

  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Urea Functional Group: Comprising two nitrogen atoms connected by a carbonyl group.

The molecular formula can be represented as CnHmN3OC_nH_mN_3O, where nn and mm vary based on specific substitutions on the pyrrolidine and urea components. Detailed structural data can be obtained from spectral analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions and Technical Details

Pyrrolidinyl urea derivative 4 can undergo several chemical reactions, including:

  1. Oxidation: Introducing oxygen-containing functional groups using reagents like potassium permanganate.
  2. Reduction: Utilizing lithium aluminum hydride to reduce carbonyl functionalities.
  3. Substitution Reactions: Where functional groups can be replaced by other nucleophiles or electrophiles.

These reactions are influenced by factors such as solvent choice, temperature, and concentration, which are critical for optimizing yield and purity .

Mechanism of Action

Process and Data

The mechanism of action for pyrrolidinyl urea derivative 4 primarily involves its interaction with specific biological targets, notably neurotrophic receptors such as TrkA (tropomyosin receptor kinase A). This interaction can modulate signaling pathways associated with pain perception and cancer progression.

Research indicates that these compounds may inhibit receptor activation or downstream signaling cascades, contributing to their therapeutic effects. For instance, studies have shown that certain derivatives exhibit anti-inflammatory properties through enzyme inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrrolidinyl urea derivative 4 exhibits several notable physical and chemical properties:

Quantitative analyses such as log P (partition coefficient) can provide insights into lipophilicity, which is crucial for pharmacokinetic evaluations .

Applications

Scientific Uses

Pyrrolidinyl urea derivative 4 has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound in drug development targeting neurotrophic receptors.
  • Pharmacology: Investigating its role in modulating pain pathways and cancer signaling.
  • Biochemistry: Studying enzyme interactions and cellular responses to these compounds.

Given their unique structural features, pyrrolidinyl urea derivatives continue to be subjects of extensive research aimed at understanding their biological mechanisms and enhancing their therapeutic profiles .

Introduction to Pyrrolidinyl Urea Derivatives in Medicinal Chemistry

Historical Evolution of Urea-Based Pharmacophores in Drug Discovery

The integration of urea functionalities into medicinal compounds represents a cornerstone of modern drug design, dating back to Friedrich Wöhler's seminal 1828 synthesis of urea, which fundamentally established organic chemistry as a distinct scientific discipline [1]. This pioneering work laid the groundwork for recognizing urea's unique capacity to engage biological targets through robust hydrogen-bonding networks. By the early 20th century, Bayer Laboratories had leveraged this knowledge to develop antitrypanosomal agents, culminating in suramin (1922)—a polyurea derivative that remains clinically relevant for African sleeping sickness treatment. Suramin exemplified urea's capacity to establish critical target interactions, a principle later expanded in antidiabetic agents like glibenclamide (1969), where the urea moiety enabled prolonged hypoglycemic effects through sulfonylurea receptor binding [1].

The late 20th century witnessed strategic exploitation of urea's hydrogen-bonding proficiency in kinase inhibition and anticancer therapeutics. Drugs such as sorafenib (2005) and regorafenib (2012) incorporated diarylurea motifs to achieve potent inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), validating urea as a privileged scaffold in targeted oncology [9]. Concurrently, structural studies revealed urea’s conformational adaptability—trans,trans configurations predominated in N,N′-diarylureas, while N-methylation induced a shift to cis,cis conformations, enabling π-stacking interactions critical for biomolecular recognition [1]. This period also addressed synthetic challenges; traditional phosgene-dependent routes were supplanted by safer methods employing ethylene carbonate or catalytic carbon dioxide fixation, enhancing urea accessibility for drug discovery [1].

Table 1: Historical Milestones in Urea-Based Drug Development

YearCompound/ClassTherapeutic SignificanceKey Urea Functionalization
1828Urea synthesisFoundation of organic chemistryN/A
1922SuraminAntitrypanosomal agentPolyurea scaffold
1969GlibenclamideAntidiabetic sulfonylureaN-aryl-N′-alkyl urea
2005SorafenibMultikinase inhibitorDiaryl urea
2012RegorafenibAntiangiogenic/antitumor agentDiaryl urea with pyridyl link
2020sPyrrolidinyl urea derivativesTargeted protein modulatorsN-pyrrolidine substitution

Pyrrolidinyl Urea Derivative 4: Definition and Classification within Heterocyclic Compounds

Pyrrolidinyl urea derivative 4 designates a structurally distinct subclass of heterocyclic urea compounds characterized by a pyrrolidine ring—a saturated five-membered nitrogen heterocycle—directly appended to the urea functionality. This molecular architecture positions derivative 4 within two pharmacophoric hierarchies: as a urea derivative and as a pyrrolidine-containing compound. The pyrrolidine ring contributes critical three-dimensionality due to its non-planar, puckered conformation, which enhances spatial coverage compared to flat aromatic systems. This scaffold exhibits a dipole moment of 1.411 D and a polar surface area of 16.464 Ų, properties that significantly influence solubility and membrane permeability [4]. Hybridization features include sp³-hybridized carbons and a pyridine-like nitrogen, enabling diverse hydrogen-bonding interactions essential for target engagement.

Classification hinges on bonding patterns: derivative 4 may adopt N1- or N3-pyrrolidinyl connectivity to the urea core, with stereochemical complexity introduced via up to four chiral centers. The pyrrolidine’s stereogenicity facilitates precise spatial orientation of substituents, a feature exploited in optimizing target selectivity. For instance, cis-substituted pyrrolidinyl ureas demonstrate superior kinase inhibition profiles due to enforced coplanarity with the urea carbonyl, augmenting hydrogen-bond donation to ATP-binding sites [7]. Physicochemically, these derivatives balance lipophilicity (predicted LogP = 0.459) and aqueous solubility (LogS = 0.854), addressing limitations of earlier urea-based drugs [4].

Table 2: Structural and Physicochemical Properties of Pyrrolidinyl Urea Derivative 4 vs. Related Heterocycles

ParameterPyrrolidinyl Urea Derivative 4Aromatic Urea (e.g., Diaryurea)Pyrrole-Based Urea
Hybridizationsp³ carbons, sp³ nitrogensp² carbons/nitrogenssp² carbons, sp² nitrogen
Ring ConformationPuckered (envelope/twist)PlanarPlanar
Dipole Moment (D)1.411~3.0–4.52.930
Polar Surface Area (Ų)16.464~50–10013.964
Hydrogen-Bonding CapacityDonor: 1; Acceptor: 1.5Donor: 1–2; Acceptor: 1–3Donor: 1; Acceptor: 0.5
Chirality PotentialUp to 4 stereocentersTypically achiralTypically achiral

Research Significance and Knowledge Gaps

Pyrrolidinyl urea derivative 4 embodies a strategic response to two critical challenges in contemporary drug discovery: overcoming multidrug resistance (MDR) in oncology and enhancing central nervous system (CNS) penetration. The scaffold’s significance stems from synergistic physicochemical attributes: the urea moiety provides strong, bidentate hydrogen-bonding capability critical for anchoring to kinase ATP pockets (e.g., EGFR, Src), while the pyrrolidine ring confers three-dimensional vectorality for engaging allosteric sites. This combination proved vital in third-generation EGFR inhibitors like compound 5, where pyrrolidinyl substitution circumvented T790M-mediated resistance in non-small cell lung cancer by optimizing hydrophobic interactions with methionine residues [7]. Similarly, microtubule-targeting pyrrolidinyl ureas disrupted tubulin polymerization at colchicine-binding sites, exhibiting vascular-disrupting effects unattainable with taxane-based agents [3].

Despite these advances, fundamental knowledge gaps persist. Foremost is the incomplete mapping of structure-activity relationships (SAR) governing pyrrolidine ring substitution. While N-methylation is established to modulate cis,cis urea conformations [1], the impact of C2- or C3-alkyl/aryl derivatization on target selectivity remains empirically underexplored. Synthetic methodology also lags; current routes to enantiopure derivatives rely on chiral pool materials like proline, limiting structural diversity. Computational analyses suggest untapped potential in C5-fluorinated analogs to enhance blood-brain barrier penetration via increased lipophilicity (ΔLogP = +0.3) without compromising solubility [4], yet experimental validation is scarce. Additionally, the scaffold’s promiscuity towards kinases (e.g., simultaneous inhibition of TrkA, CSF1R) necessitates deliberate selectivity engineering—a challenge compounded by inadequate structural biology data on urea-pyrrolidine/target complexes [7] [9]. Addressing these gaps could unlock applications in neurodegeneration, where hydrogen-bonding proficiency may counter β-amyloid aggregation, and pyrrolidine-enabled CNS penetration remains underexploited [8].

Properties

Product Name

Pyrrolidinyl urea derivative 4

IUPAC Name

1-[2-(3-chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea

Molecular Formula

C28H29ClF3N7O2

Molecular Weight

588.0 g/mol

InChI

InChI=1S/C28H29ClF3N7O2/c1-16-26(18-12-33-37(2)13-18)36-39(24-6-4-5-20(29)25(24)32)27(16)35-28(40)34-23-15-38(9-10-41-3)14-19(23)17-7-8-21(30)22(31)11-17/h4-8,11-13,19,23H,9-10,14-15H2,1-3H3,(H2,34,35,40)/t19-,23+/m0/s1

InChI Key

RFVRMWNCZARMFM-WMZHIEFXSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC

Isomeric SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.